molecular formula C10H18O B7893332 1-Cyclooctylethanone

1-Cyclooctylethanone

Cat. No.: B7893332
M. Wt: 154.25 g/mol
InChI Key: FBBXZQMJESHCJN-UHFFFAOYSA-N
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Description

1-Cyclooctylethanone is a cyclic ketone derivative characterized by an ethanone group (CH₃CO-) attached to a cyclooctyl ring. The cyclooctyl group introduces unique steric and electronic effects due to its eight-membered ring, which may influence reactivity, solubility, and thermodynamic stability compared to smaller cycloalkyl analogs. Synthesis methods for similar compounds (e.g., cyclohexanone derivatives) often involve Friedel-Crafts acylation or catalytic ketonization , though adaptations for larger rings like cyclooctane may require optimized conditions.

Properties

IUPAC Name

1-cyclooctylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(11)10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBXZQMJESHCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclooctylethanone can be synthesized through several methods. One common approach involves the oxidation of 1-cyclooctylethanol. This reaction typically employs oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of cyclooctanone followed by further chemical modifications. The use of ruthenium or palladium catalysts can enhance the efficiency and selectivity of the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclooctylethanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 1-cyclooctylethanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as Grignard reagents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 1-Cyclooctylethanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

1-Cyclooctylethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty materials.

Mechanism of Action

The mechanism by which 1-cyclooctylethanone exerts its effects involves interactions with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity underlies many of its chemical transformations and interactions with biological molecules.

Comparison with Similar Compounds

Key Observations:

Ring Size and Molecular Weight : Increasing ring size (cyclopentyl → cyclooctyl) correlates with higher molecular weight, influencing physical properties like boiling points and solubility.

Saturation Effects: Unsaturated analogs (e.g., 1-cyclohexenylethanone) exhibit distinct NMR signals for alkene protons (δ 6.85–6.88) absent in saturated derivatives .

Thermodynamic Stability: Larger rings (e.g., cyclooctanone) show more negative ΔfH° values (-326.0 kJ/mol) compared to cyclohexanone (-271.2 kJ/mol), suggesting enhanced stability .

Biological Activity

1-Cyclooctylethanone is a cyclic ketone that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclooctyl group attached to an ethanone moiety. Its molecular formula is C10H18OC_10H_{18}O, and it has a molecular weight of approximately 158.25 g/mol. The compound's structure imparts distinctive chemical reactivity, influencing its interaction with biological systems.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity through competitive or non-competitive inhibition, affecting metabolic pathways and cellular signaling.

Key Mechanisms:

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic processes, thereby altering the rate of biochemical reactions.
  • Receptor Interaction : The compound can bind to receptor sites, influencing downstream signaling pathways that regulate physiological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation markers in vitro, making it a candidate for further research in inflammatory diseases.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of cyclic ketones, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of various cyclic ketones included this compound. The compound was shown to downregulate pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory disorders.

Research Findings

Study FocusMethodologyKey Findings
Antimicrobial ActivityDisk diffusion methodSignificant inhibition against E. coli and S. aureus
Anti-inflammatory EffectsELISA assays on macrophagesReduced TNF-α and IL-6 levels
CytotoxicityMTT assay on cancer cell linesInduced apoptosis in A549 lung cancer cells

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